molecular formula C10H21NO B13322242 2-Cycloheptyl-2-methoxyethan-1-amine

2-Cycloheptyl-2-methoxyethan-1-amine

Cat. No.: B13322242
M. Wt: 171.28 g/mol
InChI Key: IDBCVKFBKVKPDB-UHFFFAOYSA-N
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Description

2-Cycloheptyl-2-methoxyethan-1-amine is an organic compound with the molecular formula C10H21NO. It is a primary amine with a cycloheptyl group and a methoxy group attached to the ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptyl-2-methoxyethan-1-amine typically involves the reaction of cycloheptanone with methoxyethylamine under reductive amination conditions. The process may utilize a ruthenium-catalyzed direct asymmetric reductive amination to achieve the desired chiral primary amine .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines with various functional groups.

Scientific Research Applications

2-Cycloheptyl-2-methoxyethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Cycloheptyl-2-methoxyethan-1-amine is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-cycloheptyl-2-methoxyethanamine

InChI

InChI=1S/C10H21NO/c1-12-10(8-11)9-6-4-2-3-5-7-9/h9-10H,2-8,11H2,1H3

InChI Key

IDBCVKFBKVKPDB-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1CCCCCC1

Origin of Product

United States

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